1-Methylcytosine

Ionization Energy Photoelectron Spectroscopy Nucleobase Modeling

1-Methylcytosine (N1-methyl) locks cytosine in the amino-oxo tautomer, preventing tautomeric shifts that compromise data accuracy. Unlike 5-methylcytosine, its N1 substitution mimics natural nucleoside sugar attachment, enabling precise modeling in hachimoji DNA orthogonal base-pairing with isoguanine. With adiabatic ionization energy lowered ≥0.32 eV vs. cytosine and a precisely determined proton affinity (982.8 kJ/mol), high-purity 1-methylcytosine ensures reproducible results in femtosecond spectroscopy, mass spectrometry, and synthetic biology. Procure only the N1-isomer to maintain quantitative consistency in your biophysical experiments.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 176112-79-1
Cat. No. B060448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcytosine
CAS176112-79-1
Synonyms1-methylcytosine
1-methylcytosine hydrochloride
N-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
InChIKeyHWPZZUQOWRWFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Methylcytosine (CAS 176112-79-1) for Epigenetic Modeling and Hachimoji DNA Synthesis


1-Methylcytosine (4-amino-1-methylpyrimidin-2(1H)-one; CAS 176112-79-1) is a methylated cytosine analog that serves as a fundamental building block for synthetic biology and epigenetic research [1]. Distinguished from the endogenous epigenetic marker 5-methylcytosine, the N1-methyl substitution in 1-methylcytosine prevents tautomerization and mimics the sugar attachment of natural nucleosides, making it a precise model for DNA base behavior [2]. This compound is an essential component of the expanded genetic alphabet 'hachimoji' DNA, where it specifically pairs with isoguanine to form an orthogonal base pair system [3]. For researchers and procurement specialists, the unique positioning of the methyl group critically alters base-pairing energetics, excited-state dynamics, and ionization properties relative to other cytosine analogs, rendering generic substitution ineffective.

Technical Rationale: Why 1-Methylcytosine Cannot Be Replaced by 5-Methylcytosine or Cytosine in Key Applications


The distinct position of the methyl group on the cytosine ring dictates functional outcomes. In 1-methylcytosine, methylation at the N1 position blocks the primary tautomerization pathway of cytosine, locking it into the amino-oxo tautomer and providing a chemically stable mimic of the sugar-linked nucleobase in DNA [1]. This contrasts sharply with 5-methylcytosine (m5C), the major epigenetic marker, where methylation at the C5 position significantly alters the base's hydrophobicity and base-pairing stability without preventing tautomerization [2]. Furthermore, the N1-methyl group enables 1-methylcytosine to act as the specific Watson-Crick partner for isoguanine in the orthogonal hachimoji DNA system—a role that neither unmodified cytosine nor 5-methylcytosine can fulfill due to altered hydrogen-bonding patterns [3]. Procurement decisions must therefore be guided by the specific quantitative differences in ionization energy, base-pairing energy, and tautomeric stability that are detailed in the evidence guide below.

Quantitative Differentiation of 1-Methylcytosine Against Cytosine and 5-Methylcytosine Analogs


Ionization Energy Reduction: 1-Methylcytosine vs. Cytosine

1-Methylcytosine exhibits a significantly lower adiabatic ionization energy compared to unmodified cytosine, a critical parameter for understanding DNA damage and electron transfer processes. The N1-methyl substitution lowers the adiabatic ionization energy by ≥0.32 eV [1]. This quantifiable difference makes 1-methylcytosine a more accurate model for the ionization behavior of nucleosides where the sugar moiety influences electronic properties [2].

Ionization Energy Photoelectron Spectroscopy Nucleobase Modeling

Minimal Impact on Base-Pairing Energy: 1-Methylcytosine vs. 5-Methylcytosine

In contrast to 5-methylcytosine, 1-methylcytosine exerts a minimal influence on the base-pairing energy (BPE) of protonated cytosine base pairs, a key determinant of i-motif DNA stability. 1-Methylation results in a small decrease or increase in BPE depending on whether one or both nucleobases are modified, but consistently shows a smaller effect than 5-methylation [1]. This differential behavior is critical for experiments requiring a sugar mimic without altering the inherent base-pairing strength, unlike 5-methylcytosine which significantly stabilizes or destabilizes base pairs.

DNA i-Motif Base-Pairing Energetics Proton Affinity

Proton Affinity Benchmarking: 1-Methylcytosine vs. Other Methylated Nucleobases

1-Methylcytosine possesses a proton affinity of 982.8 kJ/mol for its most basic site, a value that is significantly higher than that of 1-methyluracil (891.5 kJ/mol) and distinct from 9-methyladenine (961.3 kJ/mol) and 9-methylguanine (980.5 kJ/mol) [1]. This specific proton affinity is essential for accurate modeling of gas-phase proton transfer reactions in DNA and for interpreting mass spectrometry data of modified nucleic acids. The value is in agreement with experimental measurements for the corresponding nucleosides, validating its use as a model system [1].

Proton Affinity Gas-Phase Basicity Mass Spectrometry

Tautomeric Specificity: Amino Form Predominance in 1-Methylcytosine

NMR studies provide unambiguous proof that the predominant tautomeric form of 1-methylcytosine is the amino-oxo form, which protonates exclusively at the N3 position in acidic solution [1]. This contrasts with unmodified cytosine, which can exist in multiple tautomeric forms (amino-oxo, imino-oxo) and protonate at different sites, leading to complex and context-dependent behavior [2]. The N1-methyl group effectively blocks the imino-oxo tautomerization pathway, forcing the molecule into a single, well-defined state [2]. This structural rigidity is essential for applications requiring a defined hydrogen-bonding pattern, such as in hachimoji DNA base pairing.

Tautomerism NMR Spectroscopy Nucleobase Structure

Hachimoji Base-Pairing Strength: 1-Methylcytosine:Isoguanine vs. Natural Base Pairs

In the context of the expanded genetic alphabet, the non-natural base pair isoguanine:1-methylcytosine (B:S) exhibits a significantly stronger interaction energy in the Watson-Crick geometry compared to the natural adenine:thymine (A:T) and guanine:cytosine (G:C) base pairs [1]. High-level CCSD(T)/CBS calculations show the B:S pair is more stable by -21.8 kcal/mol than the natural base pairs [1]. This enhanced stability is attributed to stronger electrostatic interactions and shorter hydrogen bond distances. Crucially, this property is unique to the 1-methylcytosine:isoguanine pair; substitution with cytosine or 5-methylcytosine would disrupt the orthogonal hydrogen-bonding pattern required for hachimoji DNA function.

Hachimoji DNA Synthetic Biology Base Pair Stability

Optimal Use Cases for 1-Methylcytosine in Advanced Research and Development


Hachimoji DNA and Expanded Genetic Alphabet Synthesis

1-Methylcytosine is an indispensable nucleobase for the construction of hachimoji DNA, an eight-letter synthetic genetic system. It forms a stable and orthogonal base pair with isoguanine, exhibiting stronger Watson-Crick interaction energy than natural base pairs [1]. This application is impossible with cytosine or 5-methylcytosine due to their incompatible hydrogen-bonding patterns. Procuring high-purity 1-methylcytosine is essential for synthesizing oligonucleotides containing the B:S base pair for use in in vitro selection, DNA aptamer development, and synthetic biology platforms.

Modeling DNA i-Motif Stability and Tautomerism

In biophysical studies of DNA i-motif conformations, 1-methylcytosine serves as a precise model for the sugar-attached cytosine nucleobase. Its N1-methyl group prevents unwanted tautomerization and closely mimics the electronic and steric influence of the sugar moiety without significantly altering base-pairing energetics, unlike 5-methylcytosine [2]. Researchers investigating the stability of i-motif structures in Fragile X syndrome or other trinucleotide repeat disorders should select 1-methylcytosine for accurate in vitro modeling of sugar effects.

Ultrafast Photodynamics and Excited-State Studies

1-Methylcytosine is a preferred model compound for studying the ultrafast deactivation dynamics of cytosine nucleosides. Its adiabatic ionization energy is lowered by ≥0.32 eV compared to cytosine, making it a more faithful representation of nucleoside photophysics [3]. Furthermore, its well-defined tautomeric state (amino-oxo) simplifies the interpretation of femtosecond transient absorption and time-resolved fluorescence data. Researchers using 1-methylcytosine in pump-probe spectroscopy or theoretical excited-state calculations benefit from its reduced conformational complexity and quantifiable electronic differences.

Mass Spectrometry Calibration and Gas-Phase Proton Transfer Studies

The accurately determined proton affinity of 1-methylcytosine (982.8 kJ/mol) makes it a valuable calibrant and model for gas-phase studies of proton transfer in nucleic acids [4]. This value closely matches that of cytosine nucleosides, allowing for direct comparison and interpretation of collision-induced dissociation (CID) spectra of modified DNA. Procurement of high-purity 1-methylcytosine is recommended for mass spectrometry core facilities developing methods for epigenetic modification analysis or studying non-covalent interactions of nucleobases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylcytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.